Parbendazole-d3 is a deuterated derivative of parbendazole, a benzimidazole compound primarily recognized for its anthelmintic properties. This compound is utilized in various scientific applications, particularly in the synthesis of vitamin D3 and its derivatives. The incorporation of deuterium in parbendazole-d3 enhances its utility in tracer studies and metabolic research due to the distinct isotopic labeling.
Parbendazole-d3 is synthesized from parbendazole through a process that involves the introduction of deuterium at specific positions within the molecular structure. The compound can be sourced from specialized chemical suppliers that provide analytical standards and reference materials, such as Honeywell Fluka and VWR .
Parbendazole-d3 belongs to the class of benzimidazole derivatives. It is categorized under organic compounds with potential applications in pharmacology and biochemistry, particularly in studies involving vitamin D metabolism and receptor interactions.
The synthesis of parbendazole-d3 typically involves several steps, including:
The synthesis may employ techniques like continuous-flow chemistry, which allows for improved reaction control and efficiency. For instance, a continuous-flow synthesis method has been demonstrated for vitamin D3 production, where similar methodologies could be adapted for parbendazole-d3 synthesis to enhance yield and reduce reaction times .
Parbendazole-d3 retains the core structure of parbendazole, characterized by a benzimidazole ring system. The introduction of deuterium alters the mass but not the fundamental chemical behavior of the molecule.
The molecular formula for parbendazole is typically represented as C₁₁H₁₃N₄O₂S, with parbendazole-d3 having a modified formula reflecting the incorporation of deuterium. Detailed structural data can be obtained through techniques such as nuclear magnetic resonance spectroscopy or mass spectrometry.
Parbendazole-d3 participates in various chemical reactions relevant to its applications:
The reactions involving parbendazole-d3 are often monitored using high-performance liquid chromatography (HPLC) to assess yield and purity .
The mechanism of action for parbendazole-d3 primarily revolves around its role as a ligand in biological systems. When bound to specific receptors, it can modulate biological responses similar to those elicited by natural ligands like vitamin D.
Studies have shown that compounds like parbendazole-d3 can influence gene expression through their interaction with nuclear hormone receptors, impacting metabolic pathways related to calcium homeostasis and bone health .
Relevant data regarding melting point, boiling point, and spectral characteristics should be referenced from specific analytical studies or supplier documentation .
Parbendazole-d3 finds extensive use in scientific research:
Parbendazole-d3 (CAS 1613439-58-9) has the molecular formula C₁₃H₁₄D₃N₃O₂ and a molecular weight of 250.31 g/mol. The compound features deuterium substitution at the methyl group attached to the carbamate functionality, resulting in a –OCD₃ moiety instead of the –OCH₃ group in non-deuterated parbendazole. This modification is confirmed via spectroscopic methods, including mass spectrometry (showing a +3 Da shift from parbendazole) and nuclear magnetic resonance (absence of protium signal at ~3.7 ppm) [2] [4] [5]. The core structure retains the benzimidazole scaffold (5-butyl-1H-benzimidazol-2-yl backbone) critical for binding tubulin, the biological target of benzimidazole anthelmintics. The SMILES notation for parbendazole-d3 is [2H]C([2H])([2H])OC(NC1=NC2=CC(CCCC)=CC=C2N1)=O, explicitly indicating deuterium placement [2] [4].
Table 1: Structural Properties of Parbendazole-d3
Property | Value/Description |
---|---|
CAS Registry Number | 1613439-58-9 |
Molecular Formula | C₁₃H₁₄D₃N₃O₂ |
Molecular Weight | 250.31 g/mol |
Isotopic Substitution Site | Methyl group (–OCD₃) |
Parent Compound | Parbendazole (CAS 26596) |
Chemical Purity | >95% (typical commercial specifications) |
Deuterium (²H), a stable, non-radioactive isotope of hydrogen, alters the bond dynamics of C–²H bonds compared to C–¹H bonds due to a lower zero-point energy. This results in a kinetic isotope effect (KIE) where cleavage of C–²H bonds requires higher activation energy. In parbendazole-d3, deuterium substitution at the metabolically vulnerable methyl group reduces the rate of oxidative demethylation by hepatic cytochrome P450 enzymes. This extends the compound’s half-life in biological systems and diminishes the formation of reactive metabolites, thereby enhancing metabolic stability. Such modifications are strategically employed in drug development to improve bioavailability and enable precise tracking of drug distribution using mass spectrometry [2] [4] [8]. Crucially, deuterium does not alter the compound’s steric or electronic properties, ensuring that target affinity (e.g., for tubulin) remains comparable to non-deuterated parbendazole [2] [7].
Parbendazole (methyl 5-butyl-1H-benzimidazol-2-ylcarbamate) was initially developed in the 1970s as a broad-spectrum anthelmintic for veterinary use, acting through inhibition of microtubule polymerization in parasites. Its mechanism involves binding to β-tubulin at the colchicine site, disrupting cytoskeletal dynamics and causing parasitic cell death [3] [9]. The synthesis of deuterated analogues emerged in the 2010s alongside advances in stable-isotope chemistry, driven by pharmaceutical demand for internal standards in liquid chromatography-mass spectrometry (LC-MS) bioanalysis. Parbendazole-d3 was first characterized around 2015–2020 as a research tool for quantifying parbendazole residues in biological matrices [5] [8]. Subsequent studies repurposed it for oncology research due to parbendazole’s potent anti-tubulin effects in cancer cells [3] [6]. Commercial availability (e.g., MedChemExpress, BOC Sciences) since the early 2020s has facilitated its adoption in drug metabolism and mechanism-of-action studies [2] [4] [8].
Table 2: Development Timeline of Parbendazole-d3
Period | Development Milestone |
---|---|
1970s | Parbendazole introduced as veterinary anthelmintic |
2000–2010 | Benzimidazole repositioning studies in oncology begin |
2015–2020 | Synthesis of parbendazole-d3 for analytical standards |
2021–2022 | Mechanistic studies in HNSCC using deuterated analogues |
2023–Present | Commercial availability for research (e.g., Cat# HY-115364S) |
Deuteration of benzimidazoles addresses two key challenges in antiparasitic drug development:
Parbendazole-d3 exemplifies "isotope pharmacology," leveraging deuterium to refine legacy drugs rather than discover new chemical entities. Its efficacy against head and neck squamous cell carcinoma (HNSCC) in vitro (IC₅₀ = 126–270 nM) with low cytotoxicity in normal cells (IMR90) underscores the therapeutic advantage of deuterated benzimidazoles [3] [6].
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7